molecular formula C18H17ClN2O4S B2541612 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine CAS No. 823830-00-8

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine

Cat. No.: B2541612
CAS No.: 823830-00-8
M. Wt: 392.85
InChI Key: JOXSWCPNBOKWNQ-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, an ethyl group attached to the nitrogen atom, and a methoxyphenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution Reactions: The chlorophenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    N-Ethylation: The final step involves the ethylation of the nitrogen atom using an alkylating agent such as ethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The oxazole ring can interact with nucleic acids and proteins, affecting their function. The compound’s overall structure allows it to modulate multiple biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxyphenyl)-2-(2-thienyl)-1,3-oxazol-5-amine
  • 4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-N-(4-methoxyphenyl)-1,3-oxazol-5-amine

Uniqueness

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine is unique due to the presence of the ethyl group attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile compared to similar compounds.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-3-20-17-18(26(22,23)15-10-6-13(19)7-11-15)21-16(25-17)12-4-8-14(24-2)9-5-12/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXSWCPNBOKWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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